molecular formula C10H17ClN2O B043875 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone CAS No. 115748-98-6

2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone

Cat. No. B043875
M. Wt: 216.71 g/mol
InChI Key: RJPDCGAHDGEHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone, also known as CDMNE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels and the modulation of GABAergic neurotransmission. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been shown to interact with nicotinic acetylcholine receptors and to inhibit the activity of acetylcholinesterase.

Biochemical And Physiological Effects

2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to inhibit the production of reactive oxygen species, which could contribute to its anti-inflammatory properties. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been shown to increase the levels of GABA in the brain, which could contribute to its anticonvulsant and anxiolytic effects.

Advantages And Limitations For Lab Experiments

2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has several advantages for use in lab experiments. It is stable and easy to handle, and it can be synthesized in large quantities with high purity. However, 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has some limitations as well. It has a relatively short half-life in vivo, which could limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. One area of interest is the development of new drugs based on the structure of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. Another area of interest is the investigation of the potential of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone as a treatment for neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone and to optimize its therapeutic potential. Finally, the safety and toxicity of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone need to be thoroughly investigated before it can be used in clinical trials.

Synthesis Methods

The synthesis of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone involves the reaction of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-amine with ethyl chloroacetate in the presence of a base. The resulting product is then treated with thionyl chloride to obtain 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. The synthesis method has been optimized to produce high yields of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone with minimal impurities.

Scientific Research Applications

2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various neurological and inflammatory disorders. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.

properties

CAS RN

115748-98-6

Product Name

2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

2-chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone

InChI

InChI=1S/C10H17ClN2O/c1-12-8-2-3-9(12)7-13(5-4-8)10(14)6-11/h8-9H,2-7H2,1H3

InChI Key

RJPDCGAHDGEHKN-UHFFFAOYSA-N

SMILES

CN1C2CCC1CN(CC2)C(=O)CCl

Canonical SMILES

CN1C2CCC1CN(CC2)C(=O)CCl

synonyms

3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl- (9CI)

Origin of Product

United States

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